PGF2alpha methyl ether
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVSUSNDAHANL-GPPPFWBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCOC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143656-18-2 | |
| Record name | AGN-191129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143656182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-191129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK1168QB5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Prostaglandin F2 Alpha Derivatives in Biomedical Research
Prostaglandin (B15479496) F2α and its derivatives are a significant class of molecules in biomedical research due to their potent and diverse biological activities. ontosight.ai The parent compound, PGF2α (also known as dinoprost), is naturally produced in various tissues and plays a key role in processes such as smooth muscle contraction, inflammation, and reproductive functions. ontosight.aiwikipedia.org In academic research, PGF2α and its analogs are extensively studied to understand their physiological roles and to explore their therapeutic potential in various fields.
A primary area of investigation for PGF2α derivatives is in reproductive medicine . ontosight.ai Analogs of PGF2α are widely used in veterinary medicine to synchronize estrous cycles and for the induction of labor. ontosight.ai In human medicine, they have been researched for their utility in inducing labor and managing postpartum hemorrhage due to their potent uterotonic and luteolytic effects. ontosight.ai The luteolytic action, which is the degradation of the corpus luteum, is a critical function in the regulation of the reproductive cycle. wikipedia.org
Another major focus of research is in ophthalmology , specifically for the treatment of glaucoma. ontosight.aiselcukmedj.org Certain PGF2α derivatives have been found to effectively lower intraocular pressure (IOP), a key factor in the management of glaucoma. selcukmedj.orgnih.gov This has led to the development of several PGF2α analog-based medications that are now standard treatments for this condition. The mechanism of action in lowering IOP is thought to involve an increase in the uveoscleral outflow of aqueous humor. nih.gov
Beyond these well-established areas, the role of PGF2α derivatives is also being explored in other biomedical domains. Research has indicated a connection between PGF2α and cardiovascular diseases , with studies suggesting its involvement in processes like the constriction of coronary arteries and the development of atherosclerosis. nih.govnih.gov Furthermore, the involvement of PGF2α in cancer is an emerging area of interest. Some studies suggest that PGF2α may contribute to tumor progression and aggressiveness, making its signaling pathway a potential target for cancer therapies. mdpi.comaacrjournals.org The investigation of PGF2α derivatives also extends to understanding their role in skeletal muscle growth and inflammation. nih.govresearchgate.net
The development of various derivatives, including esters and ethers, allows researchers to modulate the properties of the parent PGF2α molecule to achieve more desirable characteristics for specific research applications. ontosight.ainih.gov
Rationale for Methyl Ether Derivatization of Prostaglandin F2 Alpha and Its Impact on Biological Activity
The rationale for the methyl ether derivatization of PGF2α stems from the desire to modify its physicochemical and pharmacokinetic properties, which in turn can significantly impact its biological activity. ontosight.ai The addition of a methyl ether group can alter the compound's solubility, stability, and its interaction with biological receptors. ontosight.ai This chemical modification can lead to derivatives with altered potency, selectivity, and duration of action compared to the natural PGF2α. ontosight.ai
One of the key reasons for creating methyl ether derivatives of PGF2α is to enhance its stability. The native PGF2α molecule can be rapidly metabolized in the body, which can limit its therapeutic window. By converting one of the hydroxyl groups to a more stable ether linkage, the metabolic breakdown of the compound can be slowed, potentially leading to a longer duration of action.
The position of the methyl ether group on the PGF2α molecule is crucial in determining its biological activity. Research has shown that regiospecific monomethyl ethers of PGF2α at the C-9, C-11, and C-15 positions have been synthesized and exhibit distinct biological profiles. nih.gov For instance, the 9- and 15-methyl ether derivatives have demonstrated an increased selectivity for luteolytic activity, which is the process of corpus luteum regression. nih.gov This enhanced selectivity can be advantageous in reproductive research and applications where a targeted luteolytic effect is desired with minimized off-target effects.
The following table summarizes detailed research findings on the biological activity of PGF2α methyl ether derivatives compared to the parent PGF2α compound.
Table 1: Comparative Biological Activity of PGF2α Methyl Ether Derivatives
| Compound | Position of Methyl Ether | Relative Biological Activity (Compared to PGF2α) | Observed Effects in Research |
|---|---|---|---|
| PGF2α 9-methyl ether | C-9 | Retains significant biological activity, with increased selectivity for luteolytic activity. nih.gov | Investigated for potential in treating reproductive disorders and glaucoma due to its ability to reduce intraocular pressure. ontosight.ainih.gov |
| PGF2α 11-methyl ether | C-11 | Retains significant biological activity. nih.gov | Has been converted to corresponding prostacyclins for further research. nih.gov |
| PGF2α 15-methyl ether | C-15 | Retains significant biological activity, with increased selectivity for luteolytic activity. nih.gov | Studied for its potent luteolytic and uterotonic effects in both veterinary and human medicine for inducing labor and managing postpartum hemorrhage. ontosight.ainih.gov |
| PGF2α 9,15-bis-ether | C-9 and C-15 | Further research is needed to fully characterize its biological activity profile. | Synthesized for comparative studies. nih.gov |
It is important to note that while these PGF2α monoethers retain significant biological activity, other modifications can have a different impact. For example, the conversion of the 11- and 15-monoethers to their corresponding prostacyclin ethers results in a near-complete loss of agonist activity on platelets and the vasculature. nih.gov This highlights the structure-activity relationship, where even small molecular changes can lead to profound differences in biological function.
Overview of Current Research Trajectories and Gaps for Prostaglandin F2 Alpha Methyl Ether
Regiospecific Synthesis of Monomethyl Prostaglandin F2 Alpha Ethers
The selective methylation of one of the hydroxyl groups in the PGF2α molecule is a key strategy to alter its properties. Total synthesis has been employed to create regiospecific monomethyl ethers at the C-9, C-11, and C-15 positions. nih.gov
Synthesis at the C-9 Position (e.g., Prostaglandin F2 Alpha 9-Methyl Ether)
The introduction of a methoxy (B1213986) group at the C-9 position of the PGF2α molecule results in Prostaglandin F2 Alpha 9-Methyl Ether. ontosight.ai This modification is achieved through chemical synthesis, altering the parent molecule to enhance or modify its biological activity and pharmacokinetic profile. ontosight.ai While specific, detailed synthetic schemes for the exclusive synthesis of the 9-methyl ether are not extensively elaborated in the provided results, the overarching strategy involves the chemical modification of the natural PGF2α molecule. ontosight.ai
Synthesis at the C-11 Position (e.g., Prostaglandin F2 Alpha 11-Methyl Ether)
Similar to the 9-methyl ether, the 11-methyl ether analog is prepared via total synthesis, allowing for the specific placement of the methyl group at the C-11 hydroxyl position. nih.gov This regiospecific methylation can lead to conformational changes in the molecule. nih.gov The 11-monoether has also served as a precursor for the synthesis of corresponding prostacyclin analogs. nih.gov
Synthesis at the C-15 Position (e.g., Prostaglandin F2 Alpha 15-Methyl Ether)
The synthesis of PGF2α 15-methyl ether also relies on total synthesis methods to ensure the methyl group is introduced specifically at the C-15 hydroxyl group. nih.gov This analog, along with the 9-methyl ether, has demonstrated increased selectivity for certain biological activities. nih.gov Methylation at the 15-position can also confer resistance to metabolic degradation by enzymes like 15-hydroxyprostaglandin dehydrogenase (PGDH).
Preparation of Polymethylated Analogs (e.g., 9,15-Bis-Ether)
In addition to monomethylated ethers, polymethylated analogs such as the 9,15-bis-ether of PGF2α have been successfully prepared. nih.gov The synthesis of these compounds also utilizes total synthesis, allowing for the precise placement of multiple methyl ether groups on the prostaglandin framework. nih.gov
Synthesis of Prostaglandin F2 Alpha Alcohol Methyl Ether (C-1 Carboxyl Group Replacement)
A distinct modification involves the replacement of the C-1 carboxyl group with a methyl ether, resulting in Prostaglandin F2 alpha alcohol methyl ether (PGF2α-OMe). caymanchem.combiomol.combertin-bioreagent.com This analog is formally named 1-methoxy-prosta-5Z,13E-diene-9alpha,11alpha,15S-triol. biomol.combertin-bioreagent.com The synthesis of this compound alters the fundamental structure of the prostaglandin, impacting its chemical properties and potential biological interactions. caymanchem.combiomol.combertin-bioreagent.com
Total Synthesis Approaches for Prostaglandin F2 Alpha Methyl Ether Analogs
The total synthesis of prostaglandins (B1171923) and their analogs is a complex and significant achievement in organic chemistry. The landmark synthesis of PGF2α by E.J. Corey established a foundational route that has been the basis for many subsequent synthetic endeavors. acs.orgoup.comsynarchive.com This approach often utilizes a key intermediate known as the Corey lactone. acs.orgoup.comresearchgate.netresearchgate.net
Modern advancements have led to more concise and efficient total syntheses. For instance, a highly stereoselective total synthesis of PGF2α was developed that requires only seven steps, a significant improvement over the original 17-step Corey synthesis. wikipedia.org Other innovative strategies include a three-component coupling method and organocatalytic approaches. oup.comwikipedia.org
These total synthesis routes are adaptable for creating a wide array of analogs, including methyl ethers. For example, a unified synthesis strategy has been developed for various prostaglandin analogs, showcasing the versatility of modern synthetic methods. rsc.org Chemoenzymatic methods, combining chemical and enzymatic reactions, have also emerged as a powerful tool for the scalable and stereoselective synthesis of prostaglandins. rsc.orgnih.gov These approaches often involve the creation of a chiral cyclopentane (B165970) core, followed by the sequential addition of the side chains through reactions like nickel-catalyzed cross-couplings and Wittig reactions. nih.gov
The table below summarizes key synthetic approaches and their contributions to the field.
| Synthetic Approach | Key Features | Target Molecules | References |
| Corey Synthesis | Landmark total synthesis utilizing the Corey lactone intermediate. | PGF2α and its analogs | acs.orgoup.comsynarchive.comresearchgate.net |
| Organocatalytic Synthesis | Employs organocatalysts for asymmetric reactions, leading to shorter and more efficient routes. | PGF2α | wikipedia.org |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for high stereoselectivity and scalability. | PGF2α and various analogs | rsc.orgnih.gov |
| Convergent Synthesis | Involves the synthesis of separate fragments of the molecule, which are then joined together. | PGF2α analogs | google.com |
Evolution of Synthetic Strategies: From Classical to Contemporary Methods
The synthesis of prostaglandins has been a benchmark in organic chemistry for over half a century, prompting the development of novel synthetic strategies and methodologies. nih.gov The journey from classical, lengthy syntheses to more streamlined, contemporary methods reflects the broader evolution of the field.
The classical and landmark approach to prostaglandin synthesis was developed by E.J. Corey. oup.com This convergent strategy became the touchstone for prostaglandin synthesis for many years. rsc.org A key feature of this method is the use of a pivotal intermediate, commonly known as the "Corey lactone". oup.commdpi.com This intermediate contains the correctly substituted and stereochemically defined cyclopentane core, onto which the two side chains (the α- and ω-chains) are appended in later steps. mdpi.comresearchgate.net
Corey's original synthesis of the key lactone intermediate involves several key transformations: libretexts.orgsynarchive.com
A Diels-Alder reaction to establish the bicyclic framework and set initial stereocenters.
A Baeyer-Villiger oxidation to form a lactone from a ketone.
An iodolactonization step to introduce the hydroxyl group at C-11 with the correct stereochemistry.
While groundbreaking, these classical syntheses are often lengthy, requiring numerous steps which can lead to material loss, increased waste, and significant time and energy investment. nih.gov This has driven the evolution toward more efficient and concise contemporary methods.
Organocatalytic and Chemoenzymatic Pathways in Stereoselective Synthesis
In the quest for more efficient and environmentally benign synthetic routes, organocatalytic and chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis of prostaglandins.
Organocatalytic Pathways Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. oup.com Several research groups have applied this methodology to create prostaglandin intermediates with high levels of stereocontrol. nih.govnih.gov A notable example is the use of the amino acid proline and its derivatives to catalyze the asymmetric dimerization of succinaldehyde. nih.govnih.gov This key reaction, an aldol (B89426) cascade, generates a bicyclic enal in a single step with excellent enantiomeric excess (98% ee). nih.govacs.org This enal intermediate is a versatile building block, primed with the necessary functionality for the sequential attachment of the prostaglandin side chains, leading to highly concise syntheses of PGF2α and its analogues. nih.govacs.orgthieme-connect.com Organocatalyst-mediated [3+2] cycloaddition reactions have also been developed to create the chiral cyclopentane framework with high selectivity. oup.comelsevierpure.com
Chemoenzymatic Pathways Chemoenzymatic synthesis combines the best of chemical and enzymatic reactions to construct complex molecules. This approach has been successfully applied to prostaglandin synthesis, offering high selectivity and often milder reaction conditions. rsc.orgbohrium.comnih.gov Enzymes such as ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly useful.
Ketoreductases are employed for the highly diastereoselective reduction of ketone functionalities, for instance, to install the crucial allylic alcohol on the ω-side chain. rsc.org
Baeyer-Villiger monooxygenases can perform stereoselective oxidation of bicyclic ketones to furnish key lactone intermediates, which are equivalents of the Corey lactone. rsc.org
A recent breakthrough reported the synthesis of a bromohydrin intermediate, a radical equivalent of the Corey lactone, in just two chemoenzymatic steps. bohrium.comnih.gov This highly efficient process allowed for the total synthesis of PGF2α on a 10-gram scale in only five steps, showcasing the power of this strategy to make prostaglandin-based molecules more accessible and affordable. bohrium.comnih.govresearchgate.net
Pot-Economical and Unified Strategies for Prostaglandin Synthesis
The principles of green and efficient chemistry have driven the development of "pot-economical" and "unified" synthetic strategies. The concept of pot economy focuses on minimizing the number of separate reaction vessels and purification steps by performing multiple transformations in a single pot. sci-hub.seoup.com This approach saves time, reduces solvent usage, and minimizes chemical waste. oup.comsci-hub.se
One such strategy constructs the entire prostaglandin skeleton in a one-pot operation from three simple starting molecules: a nitroalkene, succinaldehyde, and a Horner-Wadsworth-Emmons reagent. sci-hub.se This process, which utilizes an organocatalyst, builds the complex cyclopentane framework with good yield and high stereoselectivity in a single vessel. sci-hub.se These pot-economical syntheses are not only efficient but also more environmentally benign. sci-hub.seelsevierpure.com
Unified strategies aim to create a common intermediate that can be divergently converted into a variety of different prostaglandin analogues. rsc.orgacs.org For example, the bicyclic enal produced via organocatalysis serves as a versatile platform from which various analogues like latanoprost (B1674536) and bimatoprost (B1667075) can be synthesized. acs.org Similarly, chemoenzymatically produced intermediates can be used in a modular fashion to access a range of prostaglandins through subsequent chemical steps like nickel-catalyzed cross-couplings and Wittig reactions. rsc.orgbohrium.comnih.gov This unified approach is highly valuable as it facilitates the rapid exploration of structurally diverse prostaglandin derivatives. nih.gov
Stereochemical and Positional Influences on Prostaglandin F2 Alpha Methyl Ether Structure
The precise three-dimensional arrangement of atoms (stereochemistry) and the specific location of functional groups are paramount to the biological function of prostaglandins. In PGF2α methyl ether, both the position of the methyl ether group and the stereochemistry of the hydroxyl groups significantly influence the molecule's conformation and activity.
Regiospecific monomethyl ethers of PGF2α have been synthesized at the 9-, 11-, and 15-hydroxyl positions. nih.gov Nuclear Magnetic Resonance (NMR) studies of these derivatives indicate that the formation of a methyl ether at any of these positions induces conformational changes in the molecule. nih.gov Despite these structural alterations, the PGF2α monoethers largely retain significant biological activity. nih.gov
However, the specific position of methylation and the stereochemistry at key chiral centers are critical.
C-9 Position : Epimerization of the hydroxyl group at the C-9 position from the natural α-configuration to the β-configuration completely abolishes its mitogenic activity. nih.gov This highlights the stringent structural requirement at this position for receptor binding and subsequent biological response.
C-11 and C-15 Positions : In contrast, epimerization at the C-11 and C-15 positions is better tolerated, with the resulting molecules retaining some biological activity. nih.gov Methyl ether formation at the C-15 hydroxyl group results in only a slight decrease in activity. nih.gov
These findings underscore the specific structure-activity relationships within the PGF2α framework, where the C-9 position is exceptionally sensitive to modification, while the C-11 and C-15 positions allow for some structural variation without a complete loss of function. nih.gov
Table 1: Research Findings on PGF2α Methyl Ether Derivatives
| Modification | Key Finding | Reference |
|---|---|---|
| Methyl ether formation at O-9, O-11, or O-15 | Induces conformational changes detectable by NMR. The resulting monoethers retain significant biological activity. | nih.gov |
| Epimerization of hydroxyl at C-9 (9β-OH) | Abolishes mitogenic activity, indicating this position is critical for biological function. | nih.gov |
| Epimerization of hydroxyl at C-11 or C-15 | Some mitogenic activity is retained, suggesting these positions are less structurally sensitive than C-9. | nih.gov |
| Methyl ether formation at C-15 | Leads to only a slight loss of mitogenic activity. | nih.gov |
Prostaglandin F2 Alpha Receptor (FP Receptor) Binding and Modulation
The biological actions of PGF2α methyl ether are initiated by its binding to and activation of the FP receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov This interaction is characterized by specific binding affinity, agonist activity, and a receptor selectivity profile that can be compared to the natural ligand, PGF2α.
Agonist Activity and Binding Affinity of PGF2 Alpha Methyl Ethers
PGF2α methyl ether acts as an agonist at the FP receptor. medchemexpress.commedchemexpress.com This means that upon binding, it activates the receptor, initiating a cellular response. The potency of this activation and the strength of the binding are key pharmacological parameters. Research has shown that methyl derivatives of PGF2α are generally as effective as PGF2α itself in stimulating biological responses, such as the initiation of DNA synthesis in certain cell types. nih.gov While specific binding affinity values (like Ki or IC50) for PGF2α methyl ether are not extensively detailed in the provided search results, the maintained biological activity suggests a significant affinity for the FP receptor. nih.govnih.gov For instance, PGF2α monomethyl ethers have been found to retain substantial biological activity, ranging from 3-420% of that of natural PGF2α. nih.gov
Table 1: Agonist Profile of PGF2α Methyl Ether
| Compound | Receptor | Activity | Potency/Efficacy |
| PGF2α methyl ether | FP Receptor | Agonist | Retains significant biological activity comparable to PGF2α. nih.govnih.gov |
Comparative Receptor Selectivity and Potency with Natural Prostaglandin F2 Alpha
While PGF2α methyl ether demonstrates potent agonist activity at the FP receptor, its selectivity profile compared to natural PGF2α is a crucial aspect of its pharmacology. Natural PGF2α can sometimes interact with other prostanoid receptors, leading to a broader range of effects. nih.gov Synthetic analogs like PGF2α methyl ether are often designed to have altered selectivity, potentially offering a more targeted therapeutic action. ontosight.ai
Studies have shown that while methyl ether formation on PGF2α leads to only a slight loss of mitogenic activity, it can influence selectivity. nih.govresearchgate.net For example, the 9- and 15-methyl ethers of PGF2α have demonstrated increased selectivity for certain biological activities, such as luteolytic effects. nih.gov This suggests that the addition of a methyl ether group can fine-tune the receptor interaction, favoring specific downstream effects. However, it's important to note that C1-methyl ether analogs of PGF2α have been reported to be very weak agonists at FP receptors in some species. researchgate.net
Table 2: Comparative Potency of PGF2α Analogs
| Compound | Relative Potency (Compared to PGF2α) | Reference |
| PGF2α monomethyl ethers | 3-420% | nih.gov |
| PGF2α methyl derivatives | As effective as PGF2α (in stimulating DNA synthesis) | nih.gov |
Influence of Methyl Ether Positional Isomerism on Receptor Interaction Profiles
Nuclear Magnetic Resonance (NMR) studies have indicated that the formation of these ethers is associated with conformational changes in the molecule. nih.gov These structural alterations directly affect how the molecule fits into the binding pocket of the FP receptor. For instance, epimerization (a change in the spatial arrangement) of the hydroxyl group at the C-9 position abolishes the molecule's activity, highlighting the critical role of this position in receptor binding. nih.gov In contrast, modifications at the C-11 and C-15 positions, including methyl ether formation, can retain significant activity. nih.govnih.govresearchgate.net Specifically, the 9- and 15-methyl ethers have shown increased selectivity for luteolytic activity. nih.gov
Table 3: Influence of Methyl Ether Position on PGF2α Activity
| Position of Methyl Ether | Effect on Activity | Reference |
| O-9 | Increased selectivity for luteolytic activity. nih.gov | nih.gov |
| O-11 | Retains significant biological activity. nih.gov | nih.gov |
| O-15 | Increased selectivity for luteolytic activity; slight loss of mitogenic activity. nih.govnih.gov | nih.govnih.gov |
Intracellular Signal Transduction Pathways
Upon agonist binding, the activated FP receptor initiates a cascade of intracellular events, transmitting the external signal into a cellular response. This process, known as signal transduction, is fundamental to the pharmacological effects of PGF2α methyl ether.
G Protein-Coupled Receptor (GPCR) Coupling to Gαq/11 Subunits
The FP receptor is primarily coupled to the Gαq/11 family of G proteins. nih.govnih.govfrontiersin.org When PGF2α or its agonist analogs like the methyl ether bind to the FP receptor, it induces a conformational change in the receptor. This change facilitates the activation of the associated Gαq/11 protein. nih.govfrontiersin.org The activated Gαq/11 subunit then dissociates from the receptor and the Gβγ subunits to interact with its downstream effector enzymes. nih.gov Studies in various cell types, including myometrial cells, have confirmed that PGF2α stimulation leads to the specific activation of Gαq/11. nih.govfrontiersin.org
Activation of Phospholipase C and Subsequent Intracellular Calcium (Ca2+) Mobilization
The primary effector enzyme for the activated Gαq/11 subunit is phospholipase C (PLC). frontiersin.orgphysiology.orgmdpi.com PLC is a membrane-associated enzyme that, once activated, catalyzes the hydrolysis of a specific membrane lipid called phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.comnih.gov
This hydrolysis generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comarvojournals.org IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). frontiersin.orgphysiology.org This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm, thereby increasing the intracellular Ca2+ concentration. frontiersin.orgphysiology.orgarvojournals.org This rise in intracellular calcium is a critical signaling event that triggers a wide array of cellular responses, depending on the cell type. Research has demonstrated that PGF2α-induced activation of PLC and the subsequent increase in intracellular calcium are essential for its physiological effects, such as myometrial contractions. physiology.orgliverpool.ac.uk
Crosstalk with Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The signaling pathways initiated by Prostaglandin F2 alpha (PGF2α) and its analogs, including the methyl ether derivatives, are not confined to the direct activation of the FP receptor and its canonical G-protein coupled pathways. Research indicates a significant level of crosstalk with other major signaling networks, most notably the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) cascades.
Activation of the FP receptor by PGF2α is known to stimulate the MAPK pathway, specifically the extracellular signal-regulated kinases (ERK1/2). nih.gov This activation is a key event leading to various cellular responses, from gene transcription to cell proliferation. nih.gov Several mechanisms for G-protein coupled receptor (GPCR)-induced ERK1/2 activation have been identified, including pathways dependent on protein kinase C (PKC), protein kinase A (PKA), and the scaffolding of β-arrestins. nih.gov
A crucial mechanism for this signal transmission is the transactivation of receptor tyrosine kinases, such as the EGFR. nih.govnih.gov Studies have demonstrated that PGF2α-induced signaling can lead to the transactivation of the EGFR, which in turn phosphorylates and activates downstream components of the MAPK pathway. nih.gov This process effectively integrates the signals from the PGF2α/FP receptor system with the potent mitogenic and cell growth signals of the EGFR pathway. uni-muenchen.de In human myometrial cells, for instance, PGF2α stimulation leads to the activation of MAP kinases, contributing to an inflammatory response. frontiersin.org Similarly, in endometrial adenocarcinoma cells, PGF2α signaling to ERK1/2 is a critical step. nih.gov
While much of the direct research has focused on PGF2α, its methyl ether analogs, which often retain significant biological activity, are presumed to operate through similar integrated signaling networks. nih.govnih.gov For example, PGF2α methyl derivatives have been shown to be as effective as PGF2α in stimulating DNA synthesis, a process heavily regulated by the MAPK cascade. nih.gov This suggests that the crosstalk with EGFR and subsequent MAPK activation is a conserved and critical feature of the pharmacological action of PGF2α methyl ether. This interaction allows for a more complex and nuanced cellular response than would be possible through independent signaling pathways, linking lipid mediator signals with mainstream growth factor cascades. nih.gov
Exploration of Undocumented Receptor-Mediated Activities for Specific Methyl Ether Analogs
While the primary target for PGF2α and its analogs is the FP receptor, evidence suggests that certain derivatives, including specific methyl ethers, may exhibit biological activities through interactions with other, potentially novel, receptor systems. This is particularly noted in cases where the pharmacological effect of an analog does not correlate with its binding affinity for the classical FP receptor.
Research has shown that while C1-alcohol and C1-methyl ether analogs of PGF2α are very weak agonists at the FP receptors of cats and humans, they display high potency in other specific tissue preparations, such as the cat lung parenchyma. researchgate.net This discrepancy strongly suggests that their effects in these tissues are mediated by a receptor distinct from the known prostanoid receptors. researchgate.net This points towards the existence of a novel receptor or a subtype that preferentially recognizes these modified prostaglandins.
The modification of the PGF2α molecule, such as through methyl ether formation, is specifically intended to alter its biological activity and pharmacokinetic properties. ontosight.ai These structural changes can affect the compound's interaction with biological receptors, potentially reducing its affinity for the FP receptor while unmasking or enhancing its ability to bind to other receptors. nih.govontosight.ai The observation that the 9- and 15-methyl ethers of PGF2α show increased selectivity for luteolytic activity also hints at a refined interaction with the target receptor, which might differ from that of the parent compound. nih.gov
Further research into these "undocumented" activities is crucial. It opens the possibility of developing highly selective therapeutic agents that leverage these alternative signaling pathways, potentially separating desired therapeutic effects from the side effects associated with broad FP receptor activation. The exploration of these unique activities of PGF2α methyl ether analogs could, therefore, unveil new therapeutic targets and applications.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
The biological activity of PGF2α methyl ether and its analogs is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how specific chemical modifications influence pharmacological outcomes like potency, selectivity, and duration of action.
Investigation of Molecular Conformation Changes and their Impact on Biological Activity
The addition of a methyl ether group to the PGF2α molecule induces significant changes in its molecular conformation, which in turn affects its biological activity. The hydroxyl groups on the PGF2α structure are crucial for its interaction with the FP receptor. Converting one of these hydroxyls into a methyl ether alters the molecule's shape, size, and hydrogen-bonding capabilities.
Nuclear Magnetic Resonance (NMR) spectral comparisons have been used to demonstrate these conformational changes associated with ether formation. nih.gov Even though these structural alterations occur, regiospecific monomethyl PGF2α ethers (at positions C-9, C-11, and C-15) have been shown to retain significant biological activity, ranging from 3% to as high as 420% of the natural PGF2α. nih.gov
This indicates that while the conformation is changed, the new shape can still be effectively recognized by the receptor, in some cases even leading to enhanced activity. However, not all conformational changes are beneficial. For example, epimerization of the hydroxyl group at the C-9 position, a different type of conformational change, completely abolishes the mitogenic activity of the molecule. nih.gov In contrast, epimerization at C-11 and C-15 retains some activity. nih.gov These findings underscore the sensitivity of the receptor to the precise three-dimensional arrangement of the ligand. The impact of these conformational shifts is a delicate balance; some may improve receptor fit and lead to greater potency, while others may disrupt the key interactions necessary for receptor activation.
Elucidation of Key Structural Determinants for Enhanced Potency, Selectivity, and Duration of Action
SAR studies have been instrumental in identifying the key molecular features of PGF2α methyl ether analogs that determine their pharmacological profile. By systematically modifying the PGF2α structure and observing the resulting changes in biological effect, researchers can pinpoint which functional groups are essential for activity.
Methylation at different hydroxyl positions on the PGF2α core structure has varying effects on potency and selectivity:
Methyl Ether Formation: In studies on Swiss mouse 3T3 cells, the formation of a methyl ether on PGF2α resulted in only a slight loss of mitogenic activity, indicating that this position is tolerant to modification. nih.gov Methyl derivatives of PGF2α were found to be as effective as the parent compound in stimulating DNA synthesis. nih.gov
Position-Specific Effects: The position of the methyl ether is critical. Synthesis of regiospecific monomethyl ethers at the C-9, C-11, and C-15 positions revealed distinct biological profiles. nih.gov
Enhanced Selectivity: The 9- and 15-methyl ethers demonstrated increased selectivity for luteolytic activity, as measured in the hamster antifertility assay. nih.gov This suggests these modifications optimize the molecule's interaction with the FP receptor population in the corpus luteum.
Loss of Activity: Conversely, modifications at or of the C-11 or C-15 hydroxyl groups can significantly reduce receptor binding by a factor of 100 or more in other systems. nih.gov For instance, oxidation of the hydroxyl group at C-15 to a ketone completely abolishes the mitogenic effect. nih.gov
These findings are summarized in the table below, illustrating the impact of specific structural modifications on the biological activity of PGF2α analogs.
| Modification Location | Chemical Change | Impact on Biological Activity | Reference |
| C-15 Hydroxyl | Oxidation to Ketone | Abolished mitogenic effect | nih.gov |
| General | Methyl Ether Formation | Slight loss of mitogenic activity; retained significant biological activity | nih.govnih.gov |
| C-9 and C-15 | Methyl Ether Formation | Increased selectivity for luteolytic activity | nih.gov |
| C-11 and C-15 | Modification | Can reduce receptor binding by a factor of >100 | nih.gov |
| C-9 Hydroxyl | Epimerization | Abolished mitogenic activity | nih.gov |
| Delta 13 Double Bond | Reduction | Small reduction in mitogenic activity | nih.gov |
This detailed understanding of SAR is crucial for the rational design of new PGF2α methyl ether analogs with improved therapeutic profiles, such as enhanced tissue selectivity or a longer duration of action by blocking metabolic pathways. taltech.ee
Predictive Modeling for Biological Activity of Novel PGF2 Alpha Methyl Ether Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated, computational approach to drug design that moves beyond the qualitative observations of SAR. researchgate.net QSAR models seek to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For PGF2α methyl ether analogs, QSAR models can be developed to predict the potency or selectivity of novel, yet-to-be-synthesized derivatives. These models are built using a "training set" of molecules with known structures and experimentally determined activities. For instance, 4D-QSAR analysis has been successfully applied to prostaglandin PGF2α antinidatory analogs. researchgate.net
The process involves several key steps:
Descriptor Calculation: For each molecule in the training set, a set of numerical descriptors is calculated. These can represent various properties, including steric (size, shape), electronic (charge distribution), and hydrophobic characteristics.
Model Generation: Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity (e.g., receptor binding affinity, IC50).
Validation: The predictive power of the QSAR model is rigorously tested using an external "test set" of molecules that were not used in the model's creation. researchgate.net
A conceptual QSAR model for PGF2α methyl ether analogs might include the following components:
| QSAR Component | Description | Example for PGF2α Methyl Ether Analogs |
| Training Set | A series of PGF2α methyl ether analogs with experimentally measured biological activity (e.g., FP receptor binding). | Analogs with methyl ether groups at C-9, C-11, C-15, and various ω-chain modifications. |
| Descriptors | Numerical representations of molecular properties. | Molecular weight, logP (lipophilicity), dipole moment, steric field values from CoMFA, hydrogen bond donor/acceptor counts. |
| Statistical Model | The mathematical equation linking descriptors to activity. | A PLS regression equation predicting IC50 values based on a weighted combination of steric and electronic descriptors. |
| Predictive Output | Estimation of biological activity for novel molecules. | Predicting the luteolytic potency of a new PGF2α analog with a methyl ether at C-9 and a phenoxy group on the ω-chain. |
By using such predictive models, researchers can prioritize the synthesis of only the most promising new PGF2α methyl ether analogs, saving significant time and resources in the drug discovery process. researchgate.netresearchgate.net These models provide powerful insights into the specific structural features that drive biological activity, guiding the design of more potent and selective medicines. cir-safety.org
Biological Activities and Physiological Research Applications of Prostaglandin F2 Alpha Methyl Ether
Reproductive System Research
The reproductive applications of PGF2α and its analogs are extensive, stemming from their potent effects on the corpus luteum and the myometrium. Research into PGF2α methyl ether has sought to elucidate its specific contributions and potential advantages in this domain.
Luteolytic Potency and Regulation of Corpus Luteum Regression
Prostaglandin (B15479496) F2α is the primary endogenous luteolysin in many species, responsible for the regression of the corpus luteum (CL) at the end of the estrous cycle if pregnancy does not occur. This process, known as luteolysis, is crucial for the initiation of a new cycle. The luteolytic action of PGF2α involves a reduction in blood flow to the corpus luteum and the inhibition of progesterone synthesis, ultimately leading to the structural demise of the gland. In many species, the regression of the corpus luteum is initiated by pulses of PGF2α produced by the uterus nih.gov.
Research has demonstrated that direct injection of PGF2α into the human corpus luteum leads to a significant and immediate decrease in serum progesterone levels and a shortening of the luteal phase by 2 to 5 days, underscoring its local luteolytic role nih.govnih.gov. The mechanism of PGF2α-induced luteolysis is complex, involving the loss of gonadotropin support for corpus luteum function nih.gov. Specifically, PGF2α can rapidly block the activation of adenylate cyclase by the luteinizing hormone (LH) receptor complex in luteal cells nih.govnih.gov. While extensive research has been conducted on PGF2α, specific quantitative data on the luteolytic potency of its methyl ether derivative is less prevalent in the literature. However, the fundamental mechanism of action is expected to be similar, with modifications in efficacy and pharmacokinetics conferred by the methyl ether group.
Uterotonic Effects and Role in Myometrial Contraction
PGF2α and its analogs are potent uterotonic agents, capable of inducing strong contractions of the myometrium. This property is fundamental to their role in the initiation and progression of labor, as well as their therapeutic use in postpartum hemorrhage. PGF2α stimulates myometrial smooth muscle contraction via the FP receptor, which, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium concentrations nih.gov.
Studies comparing the effects of various prostaglandins (B1171923) on human myometrium have provided insights into their relative potencies. While the myometrium of pregnant women can be refractory to the contractile effects of PGE2 and PGF2α in some in vitro settings, synthetic analogs often exhibit more robust and sustained actions nih.gov. Research on the 15-methyl-PGF2α analog has shown it to be significantly more potent than the parent PGF2α compound on a microgram basis nih.gov. One study specifically evaluating the effect of prostaglandin F2 alpha methyl ester on the human myometrium during early pregnancy found its effect on contractility to be more pronounced than that of its analogue, 15(S)-15-methyl-PGF2 alpha, when administered in clinically relevant doses nih.gov.
| Compound | Relative Potency Compared to PGF2α | Reference |
|---|---|---|
| 15(S)-15-methyl-PGF2α | 10-20 times more potent (on a microgram basis) | nih.gov |
Applications in Reproductive Cycle Control and Management of Reproductive Disorders
The potent luteolytic activity of PGF2α and its analogs has been widely harnessed for the synchronization of estrus in livestock, which is a critical component of artificial insemination programs. By inducing the premature regression of the corpus luteum, PGF2α can bring a group of animals into estrus at a predictable time k-state.eduscielo.org.mxnih.govresearchgate.netjircas.go.jp. The administration of two doses of PGF2α at a specific interval is a common protocol to ensure that most females will be in the mid-luteal phase and responsive to the treatment scielo.org.mx.
These protocols have been successfully applied in various species, including cattle and sheep, to improve the efficiency of breeding programs k-state.eduscielo.org.mxnih.govresearchgate.net. While the specific use of PGF2α methyl ether in these protocols is not extensively detailed in the cited literature, the established efficacy of PGF2α compounds in this application provides a strong rationale for the investigation of its derivatives. The choice of a particular ester or analog is often dictated by its pharmacokinetic profile, aiming for an optimal balance between efficacy and duration of action.
Investigation of PGF2 Alpha Methyl Ether Analogs in Preterm Parturition Models
Given the potent uterotonic effects of PGF2α, there is significant interest in understanding its role in both term and preterm labor. Maternal plasma levels of PGF2α increase in the third trimester and further during labor, suggesting its involvement in the initiation of parturition nih.gov. Consequently, the development of PGF2α receptor antagonists has been pursued as a potential therapeutic strategy for the management of preterm labor nih.gov.
Research in animal models has shown that PGF2α receptor antagonists can effectively delay preterm delivery nih.gov. For instance, the selective FP antagonist THG113 has been shown to significantly delay endotoxin-induced preterm labor in mice nih.gov. These findings highlight the critical role of the PGF2α signaling pathway in parturition and suggest that both agonists and antagonists of the FP receptor, including analogs of PGF2α methyl ether, could be valuable research tools and potential therapeutic agents for conditions related to uterine contractility.
Ocular Physiology and Intraocular Pressure Regulation
The discovery of the ocular hypotensive effects of prostaglandins has revolutionized the management of glaucoma. PGF2α and its derivatives have become first-line therapies for reducing intraocular pressure (IOP).
Ocular Hypotensive Properties and Mechanism of Action in Glaucoma Research
Topical application of PGF2α and its ester prodrugs effectively lowers IOP in both normotensive individuals and patients with glaucoma nih.govnih.govnih.govarvojournals.org. The primary mechanism of action involves increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway nih.gov. Esterification of PGF2α, for example to its isopropyl ester, enhances its corneal penetration, allowing for greater bioavailability within the eye. Once inside the eye, these prodrugs are hydrolyzed by endogenous esterases to the active PGF2α acid, which then exerts its pharmacological effect.
The reduction in IOP is significant and sustained with regular administration nih.gov. Studies have demonstrated a mean reduction of 4 to 6 mmHg in IOP in patients with ocular hypertension or glaucoma treated with PGF2α-isopropyl ester nih.gov. While specific clinical data for PGF2α methyl ether is not as abundant, the principle of using ester prodrugs to enhance ocular delivery and efficacy is well-established in this class of compounds. The investigation of different ester derivatives, including the methyl ether, is driven by the search for compounds with an optimal balance of IOP-lowering efficacy, duration of action, and side-effect profile.
| Compound | Mean IOP Reduction (mmHg) | Primary Mechanism of Action | Reference |
|---|---|---|---|
| PGF2α-isopropyl ester | 4 - 6 | Increased uveoscleral outflow | nih.govnih.gov |
| PGF2α (tromethamine salt) | 2.2 - 3.1 | Increased aqueous humor outflow | nih.govarvojournals.org |
Identification of Receptors Mediating Ocular Effects of Specific Methyl Ether Analogs
The ocular hypotensive effects of PGF2α and its analogs are primarily mediated through their interaction with prostanoid receptors in the eye. While the parent compound, PGF2α, and many of its ester prodrugs are known to exert their effects by increasing uveoscleral outflow, the precise receptor interactions of its methyl ether analogs are still under investigation.
Research into a specific analog, PGF2α alcohol methyl ether, has indicated that it retains ocular hypotensive properties. However, the exact receptors that mediate this activity have not been definitively documented. The primary receptor for PGF2α is the FP receptor, and it is hypothesized that methyl ether analogs also interact with this receptor, though potentially with different affinity and selectivity compared to the parent compound.
Studies on regiospecific monomethyl ethers of PGF2α have shown that these compounds retain significant biological activity, ranging from 3% to 420% of the activity of natural PGF2α nih.gov. This suggests that the addition of a methyl ether group does not eliminate the compound's ability to interact with its target receptors. The variation in activity likely depends on the position of the methyl ether on the PGF2α molecule. For instance, modifications at the C-11 or C-15 positions can significantly reduce receptor binding by a factor of at least 100 nih.gov. This highlights the structural sensitivity of the FP receptor and suggests that the specific placement of the methyl ether group is critical for maintaining or modifying biological activity.
Further research is necessary to fully elucidate the receptor binding profiles of various PGF2α methyl ether analogs and to determine how these interactions translate to their observed ocular hypotensive effects.
Dermatological and Hair Follicle Biology
Prostaglandin analogs have garnered significant interest in dermatology, particularly for their effects on hair follicles and pigmentation.
PGF2α and its analogs are recognized as potent stimulators of hair growth. They have been shown to prolong the anagen (growth) phase of the hair cycle and to promote the transition of hair follicles from the telogen (resting) phase to the anagen phase researchgate.netnih.govnih.govnih.govescholarship.orgescholarship.org. This effect is the basis for the clinical use of PGF2α analogs like latanoprost (B1674536) and bimatoprost (B1667075) for treating hypotrichosis (inadequate eyelashes).
While direct studies on PGF2α methyl ether are limited, research on related analogs suggests that methyl ether formation leads to only a slight loss of mitogenic activity researchgate.net. Mitogenic activity, the stimulation of cell division, is a key process in hair follicle growth. This suggests that PGF2α methyl ether likely retains the hair growth-stimulating properties of the parent compound.
The mechanism of action for PGF2α-induced hair growth is thought to involve the activation of the FP receptor on dermal papilla cells within the hair follicle. This activation initiates signaling cascades that promote the proliferation of follicular cells and prolong the anagen phase.
Research Findings on PGF2α Analogs and Hair Growth
| Compound | Observed Effect | Mechanism of Action (Hypothesized) |
|---|---|---|
| PGF2α | Stimulates conversion from telogen to anagen phase. | Activation of FP receptors on dermal papilla cells. |
| Latanoprost | Increases hair density and length. | Prolongs the anagen phase of the hair cycle. |
| Bimatoprost | Effective in treating eyelash hypotrichosis. | Stimulates follicular activity. |
| PGF2α methyl ether analogs | Expected to retain mitogenic activity with only a slight loss compared to PGF2α. | Likely interacts with FP receptors, similar to the parent compound. |
In addition to stimulating hair growth, PGF2α and its analogs are known to affect follicular melanogenesis, the process of pigment production in the hair follicle. This can lead to alterations in hair color, often observed as darkening of the eyelashes and periocular skin in patients using PGF2α analogs for glaucoma nih.govnih.gov.
PGF2α has been shown to stimulate melanocyte dendricity and the activity and expression of tyrosinase, the rate-limiting enzyme in melanin synthesis nih.gov. This effect is mediated through the FP receptor on melanocytes. Ultraviolet (UV) radiation has been found to regulate the FP receptor in melanocytes, suggesting a potential for PGF2α to act as an autocrine factor for melanocyte differentiation nih.gov.
Other Investigational Physiological Roles
The biological activities of PGF2α and its analogs extend beyond their ocular and dermatological applications. Research is ongoing into their roles in inflammation and nociception.
Prostaglandins are key mediators of the inflammatory response nih.gov. While they are often considered pro-inflammatory, contributing to the cardinal signs of inflammation such as redness, swelling, and pain, some prostaglandins also possess anti-inflammatory properties mdpi.comyoutube.comyoutube.com.
PGF2α itself has been shown to have both pro- and anti-inflammatory effects depending on the context. While there is limited specific data on the anti-inflammatory effects of PGF2α, the expression of PGF synthase has been observed to rise during the resolution phase of inflammation, suggesting a potential role in resolving inflammation nih.gov.
The role of PGF2α methyl ether in modulating inflammatory processes has not been extensively studied. However, given that it is an analog of PGF2α, it is likely to participate in inflammatory pathways. Further research is needed to determine whether the methyl ether modification alters the balance of its pro- and anti-inflammatory activities compared to the parent compound.
Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the sensation of pain nih.govwikipedia.orgnih.gov. Prostaglandins, including PGF2α, are known to be involved in pain pathways, often by sensitizing nociceptors to other painful stimuli nih.gov.
Studies on the intracisternal administration of PGF2α in mice have shown that it has little effect on pain thresholds on its own nih.gov. However, other prostaglandins, such as PGE2, are potent inducers of hyperalgesia (increased sensitivity to pain) and allodynia (pain from a stimulus that does not normally provoke pain) escholarship.org.
The specific role of PGF2α methyl ether as a nociceptive mediator in the central nervous system has not been investigated. Its activity in this regard would depend on its ability to cross the blood-brain barrier and interact with prostanoid receptors within the CNS that are involved in pain signaling.
Impact on Cardiovascular System Responses
Prostaglandin F2 alpha (PGF2α) methyl ether, a synthetic analog of the naturally occurring PGF2α, is a subject of research interest for its potential to elucidate the nuanced roles of prostaglandins in cardiovascular function. While direct and extensive research on the cardiovascular effects of PGF2α methyl ether is limited, valuable insights can be drawn from studies on its parent compound, PGF2α, and comparative analyses with related derivatives.
PGF2α is known to exert potent effects on the cardiovascular system. Central administration of PGF2α in animal models has been shown to increase arterial blood pressure and heart rate nih.gov. These effects are thought to be mediated by the selective central activation of the sympathetic nervous system nih.gov. In pregnant women, intravenous infusion of PGF2α led to a significant increase in cardiac output and femoral arterial pressure, alongside a notable rise in pulmonary arterial pressure nih.gov. This suggests a positive inotropic effect on the heart nih.gov. Furthermore, PGF2α is implicated in the development of arrhythmias and can induce vasoconstriction of vascular smooth muscle cells and hypertrophy of both vascular smooth muscle and cardiac myocytes mdpi.com. The interaction of PGF2α with its FP receptor is a key mechanism in these processes, and has been linked to the pathogenesis of hypertension and atherosclerosis mdpi.comnih.govfrontiersin.org.
In contrast to the pronounced cardiovascular activity of its parent compound, research on specific methyl ether derivatives of prostaglandins suggests a more attenuated profile. A study on regiospecific monomethyl ethers of PGF2α revealed that while they retain significant biological activity in some areas, the prostacyclin ethers derived from the 11- and 15-monoethers are essentially devoid of agonist activity on both platelets and the vasculature nih.gov. This finding is significant as it suggests that methylation at specific positions can selectively diminish cardiovascular effects, such as platelet aggregation and influence on blood vessels nih.gov. While PGF2α itself can have complex, context-dependent effects on platelet aggregation, sometimes antagonizing it and at other times potentiating it, the lack of activity in the prostacyclin methyl ether derivatives is a noteworthy distinction mdpi.comnih.gov.
The differential activity between PGF2α and its methyl ether derivatives underscores the potential of these synthetic analogs as research tools. By comparing the effects of PGF2α with those of PGF2α methyl ether, researchers can dissect the specific structural requirements for prostaglandin interaction with cardiovascular receptors and signaling pathways.
Table 1: Comparative Cardiovascular Effects of PGF2α and its Derivatives
| Compound | Effect on Blood Pressure | Effect on Heart Rate | Effect on Platelet Aggregation |
|---|---|---|---|
| Prostaglandin F2α | Increases | Increases | Complex/Variable |
Potential in Metabolic Regulation and Adipogenesis Research
The investigation into the roles of prostaglandins in metabolic processes, particularly in the formation of adipose tissue (adipogenesis), has identified PGF2α as a significant regulatory molecule. Consequently, PGF2α methyl ether, as a more stable chemical tool, holds considerable potential for advancing research in this field.
Studies have demonstrated that PGF2α is a potent inhibitor of the differentiation of adipocyte precursors nih.gov. In primary cultures of these precursor cells, PGF2α was found to inhibit their differentiation in a dose-dependent manner nih.gov. This inhibitory effect was observed on both early and late markers of adipose differentiation, including the expression of genes such as lipoprotein lipase and the accumulation of triglycerides nih.gov. The maximal inhibition of adipogenesis was observed at concentrations of 10-8M and higher nih.gov. This suggests that PGF2α acts as a physiological negative modulator of adipose differentiation nih.gov.
Further research has elucidated the molecular mechanisms underlying this inhibition. PGF2α has been shown to regulate adipogenesis by modulating the Extracellular Signal-Regulated Kinase (ERK) signaling pathway nih.gov. In orbital fibroblasts induced to differentiate into adipocytes, PGF2α was found to promote ERK phosphorylation nih.gov. The inhibitory effect of PGF2α on adipogenesis could be alleviated by blocking its receptor (the F-prostanoid receptor, FPR) or by inhibiting ERK phosphorylation nih.gov. This indicates that PGF2α mediates its anti-adipogenic effects through the hyperactivation of ERK phosphorylation via its receptor nih.gov.
Given that PGF2α methyl ether retains significant biological activities of its parent compound, it is a valuable tool for studying the intricate processes of metabolic regulation and adipogenesis nih.gov. Its potentially increased stability compared to the naturally occurring PGF2α makes it particularly useful for in vitro studies requiring prolonged incubation times. By using PGF2α methyl ether, researchers can more reliably investigate the downstream effects of sustained FP receptor activation on signaling pathways like ERK and on the expression of genes critical for adipocyte differentiation. The use of this synthetic analog can help to further unravel the complex network of factors that control fat cell development and function, which is crucial for understanding and potentially developing therapeutic strategies for metabolic disorders.
Table 2: Research Findings on the Role of PGF2α in Adipogenesis
| Research Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| PGF2α inhibits the differentiation of adipocyte precursors in a dose-dependent manner. | Primary culture of rat adipocyte precursors | Inhibition of both early and late markers of adipose differentiation. | nih.gov |
Association with Endometrial Tumorigenesis and Cell Proliferation Pathways
Recent research has implicated Prostaglandin F2α (PGF2α) and its signaling pathway in the development and progression of endometrial cancer. The PGF2α receptor, the FP receptor, is often upregulated in endometrial adenocarcinomas compared to normal endometrial tissue nih.gov. This increased expression is localized to the neoplastic epithelial cells nih.gov. The functional significance of this is demonstrated by the fact that treatment of endometrial adenocarcinoma explants with PGF2α leads to the mobilization of inositol (B14025) phosphate signaling, a key step in its signal transduction pathway nih.gov.
A crucial aspect of PGF2α's role in endometrial tumorigenesis appears to be its ability to transactivate the epidermal growth factor receptor (EGFR) nih.govoup.com. This transactivation triggers the mitogen-activated protein kinase (MAPK) signaling pathway, which is a well-established pathway involved in cell proliferation and survival nih.govoup.com. Studies have shown that PGF2α treatment of endometrial adenocarcinoma cells enhances their proliferation, and this effect can be abolished by inhibitors of phospholipase C, EGFR kinase, and MAPK kinase nih.govoup.com. This indicates that the PGF2α-FP receptor system promotes endometrial tumor growth through a cascade involving phospholipase C-mediated EGFR phosphorylation and subsequent MAPK signaling nih.govoup.com.
Furthermore, PGF2α signaling via its FP receptor has been shown to regulate the expression of the inflammatory chemokine CXCL1 in endometrial adenocarcinoma cells aacrjournals.org. This regulation can modulate the influx of neutrophils into the tumor microenvironment, potentially influencing tumor growth and angiogenesis aacrjournals.org. In addition to its role in cancer, PGF2α is also involved in the normal proliferation of endometrial epithelial cells nih.govoup.comnih.gov. The expression of the FP receptor is highest during the mid- to late-proliferative phase of the menstrual cycle, and its expression is predominantly in the epithelial cells oup.comnih.gov. PGF2α induces the proliferation of human endometrial epithelial cells through a phospholipase C-dependent pathway nih.gov.
PGF2α methyl ether, as a stable analog of PGF2α, represents a valuable research tool for investigating these cell proliferation pathways in the context of both normal endometrial function and endometrial cancer. Its use can help to further delineate the specific downstream targets of PGF2α-FP receptor signaling and to explore potential therapeutic interventions aimed at disrupting this pathway in endometrial malignancies.
Table 3: PGF2α Signaling Pathways in Endometrial Cells
| Cellular Context | Key Signaling Pathway Activated by PGF2α | Downstream Effect | Reference |
|---|---|---|---|
| Endometrial Adenocarcinoma Cells | Phospholipase C -> EGFR transactivation -> MAPK signaling | Enhanced cell proliferation | nih.govoup.com |
| Endometrial Adenocarcinoma Cells | MEK signaling pathways | Increased CXCL1 expression | aacrjournals.org |
Metabolism and Pharmacokinetic Considerations in Research on Prostaglandin F2 Alpha Methyl Ether
Metabolic Stability and Biotransformation Pathways of Methyl Ether Analogs
The introduction of a methyl ether group to the PGF2α molecule is a strategic modification aimed at enhancing its metabolic stability. This alteration is designed to protect the compound from rapid enzymatic degradation, thereby prolonging its biological half-life compared to the parent compound.
The primary route of inactivation for natural prostaglandins (B1171923) like PGF2α is enzymatic oxidation. The key enzyme responsible for this initial and rate-limiting step is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, rendering the prostaglandin (B15479496) biologically inactive. Subsequent reduction of the C-13,14 double bond further contributes to its inactivation.
The presence of a methyl ether group at one of the hydroxyl positions (e.g., O-9, O-11, or O-15) is expected to confer resistance to this primary degradation pathway. nih.gov Specifically, if the methylation is at the C-15 position, it would directly block the action of 15-PGDH. Methylation at other positions, such as O-9 or O-11, may also influence the molecule's conformation and its recognition by degradative enzymes, thereby contributing to increased metabolic stability. While direct enzymatic degradation studies on PGF2α methyl ether are not extensively documented, the retention of significant biological activity by its monoethers suggests a degree of protection from rapid inactivation. nih.gov
Following the initial enzymatic steps, the biotransformation of prostaglandins typically proceeds through β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain. It is plausible that PGF2α methyl ether, despite its modified core, would still be subject to these subsequent degradation pathways, leading to the formation of various chain-shortened metabolites.
The characterization of metabolites is crucial for a comprehensive understanding of a drug's disposition. For PGF2α, the major plasma metabolite is 15-keto-13,14-dihydro-PGF2α, and the primary urinary metabolites are tetranor derivatives resulting from β-oxidation. nih.govmdpi.comnih.gov
For PGF2α methyl ether, while specific metabolites have not been definitively identified in published literature, it is hypothesized that its metabolic profile would consist of a series of compounds reflecting the enzymatic processes of β- and ω-oxidation, similar to the parent molecule. The presence of the methyl ether moiety would likely result in a distinct set of metabolites where this group remains intact or is potentially cleaved in later stages of metabolism. The identification of these metabolites in biological fluids such as urine and plasma would require sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov Such studies would be essential to fully elucidate the biotransformation pathways of PGF2α methyl ether.
Table 1: Known Major Metabolites of PGF2α in Biological Fluids
| Metabolite Name | Biological Fluid | Pathway of Formation |
| 15-keto-13,14-dihydro-PGF2α | Plasma | Initial oxidation by 15-PGDH and subsequent reduction. nih.govmdpi.comnih.gov |
| 11-ketotetranor PGF metabolites | Urine, Plasma | β-oxidation and ω-oxidation of the side chains. nih.govnih.gov |
| Tetranor-PGFM | Urine, Plasma | Extensive β-oxidation of the carboxylic acid side chain. mdpi.com |
Systemic Exposure and Tissue Distribution in Preclinical Models
The systemic exposure and tissue distribution of a compound are key determinants of its efficacy and potential off-target effects. For synthetic prostaglandin analogs, these pharmacokinetic properties are often evaluated in preclinical animal models. Modifications such as methylation are intended to improve systemic exposure by reducing first-pass metabolism and clearance.
While specific data on the systemic exposure and tissue distribution of PGF2α methyl ether are limited, studies on other synthetic prostaglandin analogs provide some insights. These analogs are often designed for targeted delivery and can exhibit varying distribution profiles depending on their chemical structure and formulation. Radiolabeling studies are a common approach to track the biodistribution of such compounds in vivo. nih.gov It is anticipated that PGF2α methyl ether would exhibit a distribution pattern influenced by its lipophilicity and binding to plasma proteins and tissue receptors. Further preclinical studies are necessary to characterize its specific pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolomic Profiling of PGF2 Alpha Methyl Ether in Disease States
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to understand the biochemical effects of a drug and to identify potential biomarkers of its activity. Metabolomic profiling in the context of PGF2α methyl ether research could provide valuable insights into its mechanism of action and its impact on endogenous metabolic pathways in various disease states.
For instance, in diseases characterized by inflammation or metabolic dysregulation, metabolomic analysis could reveal how PGF2α methyl ether modulates the profiles of eicosanoids and other lipid mediators. Such studies could also help in identifying novel metabolites of PGF2α methyl ether that may have their own biological activities. Although specific metabolomic studies focused on PGF2α methyl ether are not yet prevalent in the literature, the application of this technology holds significant promise for advancing our understanding of this synthetic prostaglandin analog.
Table 2: Potential Applications of Metabolomics in PGF2α Methyl Ether Research
| Research Area | Potential Application of Metabolomics | Expected Outcome |
| Pharmacokinetics | Identification and quantification of novel metabolites in biological fluids. | A comprehensive map of the biotransformation pathways. |
| Pharmacodynamics | Analysis of changes in endogenous metabolite profiles in response to treatment. | Elucidation of the mechanism of action and downstream effects. |
| Biomarker Discovery | Identification of metabolic signatures associated with therapeutic response or adverse effects. | Development of biomarkers for patient stratification and monitoring. |
| Disease Modeling | Comparison of metabolomic profiles in healthy versus diseased states following treatment. | Understanding of the drug's efficacy and its interaction with disease pathophysiology. |
Q & A
Q. How can PGF2alpha methyl ether be quantified in biological samples using ELISA?
this compound levels are typically quantified via competitive ELISA. Pre-coated 96-well plates with anti-sheep IgG antibodies are incubated with samples, alkaline phosphatase (AP)-conjugated PGF2alpha antigen, and a polyclonal antibody. After washing, pNpp substrate is added, and color intensity (inversely proportional to PGF2alpha concentration) is measured at 405 nm. Key considerations include:
- Validation : Ensure cross-reactivity checks with structurally similar compounds (e.g., PGF2beta) .
- Sample Preparation : Use EDTA-treated plasma or serum, and avoid freeze-thaw cycles to prevent prostaglandin degradation .
Q. What physiological roles does this compound play in reproductive biology?
PGF2alpha methyl ester is implicated in luteolysis, uterine contraction, and ovulation regulation. In mares, serial PGF2alpha administration (e.g., 10 cycles post-HAF induction) accelerates luteolysis and reduces interovulatory intervals . In humans, elevated PGF2alpha levels correlate with preeclampsia-related vascular dysfunction via FP and TP receptor activation .
Q. What analytical techniques confirm the structural identity of this compound?
Structural identification relies on:
- NMR Spectroscopy : For resolving hydroxyl and methyl ether groups.
- LC-MS/MS : To distinguish this compound (CHEBI:137215) from analogs like 8-iso-PGF2alpha . Reference ChEBI databases (e.g., CHEBI:137215) for standardized nomenclature and cross-referencing .
Advanced Research Questions
Q. How do experimental models differentiate induced vs. spontaneous luteolysis mediated by this compound?
- Induced Luteolysis : Sheep treated with PGF2alpha during the mid-luteal phase show rapid cholesterol efflux via LXR/ABCA1 pathways, confirmed by chromatin immunoprecipitation (ChIP) of NR1H3 binding to the ABCA1 promoter .
- Spontaneous Luteolysis : Natural luteolysis in cows involves gradual progesterone decline, which can be accelerated using low-dose PGF2alpha (e.g., 25 µg cloprostenol) timed with follicle dominance .
Q. How can conflicting data on PGF2alpha levels across biological samples be resolved?
Discrepancies arise from age, sample type, and methodology:
- Age Effects : Vaginal PGF2alpha levels in 30–45-year-old women are 11% higher than in 18–29-year-olds .
- Sample Type : Menstrual blood contains 2–3× higher PGF2alpha than capillary blood . Mitigate variability via standardized protocols (e.g., matched age cohorts, consistent sampling times) .
Q. What molecular mechanisms link this compound to cholesterol metabolism in luteolysis?
PGF2alpha activates LXRs, upregulating ABCA1-mediated cholesterol efflux. In sheep, this reduces lipoprotein receptor expression (e.g., LDLR) and redistributes lipid droplets, facilitating corpus luteum regression . Validate via siRNA knockdown of LXR in luteal cells and lipidomic profiling.
Q. How does this compound interact with FP/TP receptors in vascular tissues?
In preeclamptic umbilical veins, PGF2alpha binds FP receptors (upregulated in vascular smooth muscle) and TP receptors, inducing vasospasm. Antagonist studies (e.g., BAY u3405 for TP) show reduced contraction in preeclampsia models. Confirm receptor expression via Western blot and functional assays .
Methodological Considerations
Q. How should researchers design studies to evaluate this compound’s role in ovulation synchronization?
- Model Selection : Use cycling mares or cows with induced hemorrhagic anovulatory follicles (HAFs).
- Dosing : Administer 10 mg this compound serially (e.g., days 9–10 post-ovulation) to disrupt luteal persistence .
- Outcome Metrics : Measure progesterone levels, interovulatory intervals, and follicular diameter via ultrasonography .
Q. What protocols ensure reliable this compound detection in complex matrices like saliva or urine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
